2-acetamido-3,5-diiodobenzoic acid
Description
Properties
CAS No. |
19094-52-1 |
|---|---|
Molecular Formula |
C9H7I2NO3 |
Molecular Weight |
430.97 g/mol |
IUPAC Name |
2-acetamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(9(14)15)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
RXUZIZREGNCEBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O |
Other CAS No. |
19094-52-1 |
Synonyms |
2-Acetylamino-3,5-diiodobenzoic acid |
Origin of Product |
United States |
Preparation Methods
Acetylation of 3,5-Diaminobenzoic Acid Followed by Iodination
This two-step approach involves acetylation of 3,5-diaminobenzoic acid followed by iodination under acidic conditions.
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Step 1: Acetylation :
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Reagents : 3,5-Diaminobenzoic acid, acetic anhydride.
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Conditions : 70–75°C for 1 hour.
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Yield : 98% (3,5-diacetamidobenzoic acid).
-
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Step 2: Iodination :
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Reagents : NaICl₂, HCl.
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Conditions : 86°C for 2 hours.
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Steps :
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Add NaICl₂ (333 mL of 3.7 M solution) to the acetylated intermediate in 2N HCl.
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Heat and stir, then reduce excess ICl with Na₂S₂O₅.
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Yield : 85–90%.
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Key Data :
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Byproduct Control : Gradual addition prevents diiodinated contaminants (<0.3%).
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Advantages : High selectivity, minimal byproducts.
Limitations : Multi-step process requiring careful pH management.
Acetylation of 2-Amino-3,5-Diiodobenzoic Acid
This method directly acetylates 2-amino-3,5-diiodobenzoic acid using acetyl chloride or acetic anhydride.
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Reagents : 2-Amino-3,5-diiodobenzoic acid, acetyl chloride/acetic anhydride.
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Conditions :
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Acetyl Chloride : Reflux in dioxane (2 hours).
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Acetic Anhydride : Reflux with H₂SO₄ catalyst (1.5 hours).
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Steps :
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React 2-amino-3,5-diiodobenzoic acid (9.7 g) with acetyl chloride (4 mL) in dioxane.
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Hydrolyze the intermediate anhydro compound with NaOH.
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Yield : 85–95%.
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Key Data :
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Melting Point : 229–231°C (pure product).
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Purity : >99% (TLC).
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Advantages : High purity, scalable.
Limitations : Anhydro intermediate requires hydrolysis, adding complexity.
Comparative Analysis of Methods
Optimization Strategies
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Temperature Control : Maintaining 80–90°C during iodination minimizes side reactions .
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Catalyst Use : H₂SO₄ in acetic anhydride accelerates acetylation .
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Gradual Reagent Addition : Prevents diiodinated byproducts by keeping substrate concentration low .
Challenges and Solutions
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Byproduct Formation :
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Intermediate Hydrolysis :
Chemical Reactions Analysis
Types of Reactions: 2-acetamido-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can remove the iodine atoms or reduce the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce deiodinated or alcohol derivatives.
Scientific Research Applications
2-acetamido-3,5-diiodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthranilic acid, N-acetyl-3,5-diiodo- involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The acetyl group can facilitate the compound’s entry into cells and its interaction with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds for Comparison:
2-Amino-3,5-diiodobenzoic acid
4-Acetamido-3-nitrobenzoic acid (CAS 1539-06-6)
Nonyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 173725-23-0)
2-(2,5-Dichlorobenzamido)acetic acid
Comparative Data Table
†Estimated based on structural analogy to 2-amino-3,5-diiodobenzoic acid with an added acetyl group (-COCH₃).
Key Findings
(a) Halogen vs. Nitro Substituents
- Iodine vs. Iodine’s bulkiness may also reduce solubility but enhance binding affinity in biological systems .
- Electron-Withdrawing Effects : Both iodine (diiodo) and nitro groups are electron-withdrawing, but iodine’s polarizability may lead to distinct reactivity in electrophilic substitution reactions.
(b) Acetamido vs. Amino Groups
- Stability: Acetylation of the amino group (as in this compound) likely improves stability compared to the light-sensitive 2-amino-3,5-diiodobenzoic acid . This modification is common in prodrug design to enhance metabolic resistance.
- Synthetic Utility: The acetamido group facilitates selective functionalization, as seen in the synthesis of glycosides (e.g., Nonyl 2-acetamido-glucopyranoside) .
(c) Comparison with Chlorinated Analogs
- 2-(2,5-Dichlorobenzamido)acetic acid : This compound lacks iodine but shares a benzamido-acetic acid backbone. Chlorine’s smaller atomic radius and lower electronegativity compared to iodine may result in different pharmacokinetic profiles .
Research Implications and Limitations
However, the lack of direct data on its synthesis, toxicity, and reactivity necessitates further investigation. Comparative studies with nitro-, chloro-, and non-halogenated acetamido benzoic acids are critical to elucidating structure-activity relationships.
Q & A
Q. What are the optimal synthetic routes for preparing 2-acetamido-3,5-diiodobenzoic acid, and what methodological considerations ensure high yield and purity?
- Methodological Answer : A two-step approach is commonly employed:
Iodination : Start with 2-acetamidobenzoic acid and use iodine monochloride (ICl) or iodine with a catalytic oxidant (e.g., mercuric oxide) in glacial acetic acid. Excess iodine is critical to ensure complete diiodination at the 3,5-positions .
Purification : Recrystallize the crude product from acetone or ethanol-water mixtures. Sodium sulfite washes may be required to remove residual iodine .
Key Considerations : Monitor reaction temperature (typically 40–60°C) to avoid decomposition, and confirm iodination via TLC or HPLC.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Look for characteristic peaks: N-H stretch (~3300 cm⁻¹ for acetamido), C=O (benzoic acid at ~1680 cm⁻¹), and C-I stretches (500–600 cm⁻¹) .
- NMR : In DMSO-d₆, expect signals for the acetamido methyl group (~2.1 ppm, singlet) and aromatic protons (e.g., H-4 at ~7.5 ppm, split due to iodine’s electron-withdrawing effects) .
- XRD : Resolve crystal structure to confirm diiodo substitution pattern and hydrogen-bonding networks .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent light-induced degradation and oxidative decomposition. Desiccate to avoid hygroscopic hydrolysis of the acetamido group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model molecular geometry, electrostatic potential surfaces (MEPs), and frontier orbitals. Compare computed vibrational frequencies (IR/Raman) with experimental data to validate the model .
- NBO Analysis : Identify hyperconjugative interactions (e.g., n→σ* for C-I bonds) and charge transfer effects influencing acidity (pKa of benzoic acid) and nucleophilic substitution sites .
Q. What strategies resolve contradictions in reported melting points or spectral data for diiodo-substituted benzoic acid derivatives?
- Methodological Answer :
- Purity Assessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities.
- Isolation of Byproducts : Chromatographically separate side products (e.g., monoiodinated intermediates) and characterize via MS/MS .
- Solvent Effects : Compare recrystallization solvents (e.g., acetone vs. ethanol) to assess their impact on melting behavior .
Q. How can this compound be functionalized for applications in supramolecular chemistry or metal-organic frameworks (MOFs)?
- Methodological Answer :
- Esterification : Protect the carboxylic acid group with ethyl bromide/K₂CO₃ to form ethyl esters, enabling Sonogashira coupling with alkynes .
- Coordination Chemistry : Use the acetamido group as a hydrogen-bond donor and iodine as a halogen-bond acceptor to design self-assembled structures. Monitor assembly via ¹H NMR titration or isothermal titration calorimetry (ITC) .
Q. What experimental protocols assess the acute toxicity and safe handling of this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
